molecular formula C21H15ClN4O3S2 B2962194 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 899991-08-3

2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2962194
CAS No.: 899991-08-3
M. Wt: 470.95
InChI Key: OSBXAPAWFSKKFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a pyridine ring and a benzo[d]thiazol-2-yl group indicates that the compound likely has aromatic character. The nitro group is a strong electron-withdrawing group, which could impact the electron distribution and reactivity of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The thioether group could potentially undergo oxidation reactions. The acetamide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could increase the compound’s polarity, impacting its solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption properties .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity. Compounds with structural similarities to "2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide" have shown potential as antitumor agents, indicating that research into similar compounds could yield valuable insights into new cancer treatments (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant Properties

Certain N-substituted-2-amino-1,3,4-thiadiazoles, which share structural features with the compound , have been synthesized and tested for their antioxidant properties. These studies suggest that compounds incorporating elements like the 1,3,4-thiadiazole ring could be potential candidates for antioxidant applications (Hamama, Gouda, Badr, & Zoorob, 2013).

Ligand-Protein Interactions

Studies have also been conducted on benzothiazolinone acetamide analogs to understand their interactions with proteins, such as Cyclooxygenase 1 (COX1). These interactions are crucial for designing drugs with targeted therapeutic effects. Research in this area can provide valuable information on the binding efficacy and specificity of similar compounds (Mary et al., 2020).

Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have also been evaluated for their potential use in dye-sensitized solar cells (DSSCs). The light harvesting efficiency and free energy of electron injection of these compounds have been modeled, suggesting that similar compounds could be researched for their application in improving photovoltaic efficiency (Mary et al., 2020).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study how modifications to the compound’s structure impact its properties and reactivity .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S2/c22-15-3-6-17(7-4-15)30-13-20(27)25(12-14-2-1-9-23-11-14)21-24-18-8-5-16(26(28)29)10-19(18)31-21/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBXAPAWFSKKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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